![molecular formula C20H13F4NOS B2501100 4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-27-9](/img/structure/B2501100.png)
4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline" is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. They often serve as key scaffolds in the synthesis of pharmaceuticals and are studied for their potential as anticancer, antibacterial, and kinase inhibitor agents .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method involves the use of ethynyl ketene-S,S-acetals in a one-pot procedure with arylamines and aldehydes, mediated by trifluoromethanesulfonic acid. This process includes arylimine formation, a regiospecific aza-Diels-Alder (Povarov) reaction, and reductive amination, leading to the formation of 4-functionalized quinolines . Another approach for synthesizing fluorinated quinolines involves a three-component cyclocondensation of fluoroaniline with aromatic aldehydes and cyclopentadiene, catalyzed by acid . Electrochemical methods have also been employed for the regioselective fluorination of quinolyl sulfides, which is a key step in the synthesis of various fluorinated quinoline derivatives .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield compounds with different properties. For instance, the introduction of a trifluoromethyl group on the quinoline ring can significantly enhance certain chemical reactions, such as anodic alpha-fluorination . The crystal structure of a related compound, 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, is stabilized by intramolecular hydrogen bonds, pi-pi interactions, and fluorine interactions, which are crucial for its biological activity .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including those that lead to the formation of GPCR ligands, kinase inhibitors, and antibacterial agents. The presence of substituents such as fluorine atoms or trifluoromethyl groups can influence the reactivity and selectivity of these compounds in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of fluorine atoms and trifluoromethyl groups can affect the lipophilicity, polarity, and electronic properties of these compounds. These modifications can enhance the biological activity of quinoline derivatives, as seen in their applications as kinase inhibitors, GPCR ligands, and antibacterial agents . The presence of such groups can also impact the solubility and stability of the compounds, which are important factors in drug design and development.
Scientific Research Applications
Synthesis and Transformations in Organic Chemistry
Quinoline derivatives, including compounds structurally related to 4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline, are known for their utility in organic synthesis. These derivatives are synthesized through various chemical reactions and have applications in creating fluorescent materials for biological systems, acting as potential antioxidants and radioprotectors due to their structural features (Aleksanyan & Hambardzumyan, 2013).
Antimycobacterial Activity
Some derivatives of dihydrothieno[3,2-b]quinolines have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The structural modification of these compounds provides a basis for developing new therapeutic agents against tuberculosis (Balamurugan et al., 2010).
Electropolymerization and Sensing Applications
The electropolymerization of related quinoline derivatives has led to the creation of fluorescent polymers with sensitivity towards metal cations, particularly Fe3+ ions. These findings suggest potential applications in developing new sensors and materials with specific ion detection capabilities (Carbas et al., 2012).
properties
IUPAC Name |
4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4NOS/c21-16-4-2-1-3-12(16)5-7-17-14-9-10-27-19(14)15-11-13(26-20(22,23)24)6-8-18(15)25-17/h1-8,11H,9-10H2/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEKOUWQVZQTKA-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)C=CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)/C=C/C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501017.png)
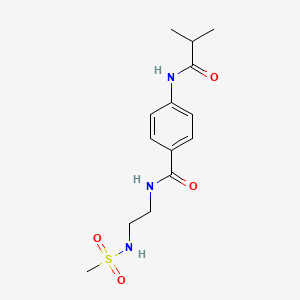
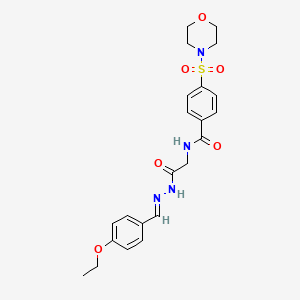

![1-[4-(acetylamino)benzoyl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B2501026.png)
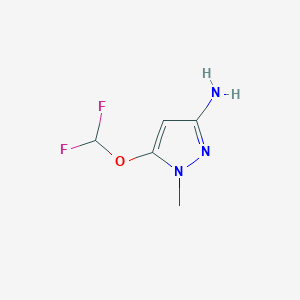
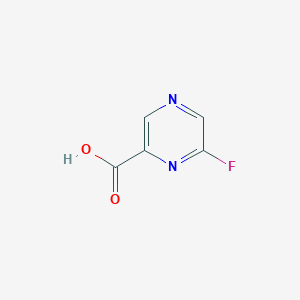
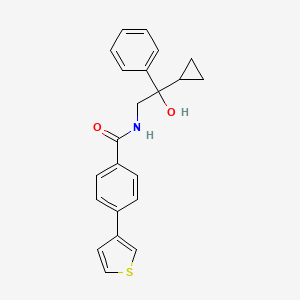
![2-(2-methyl-1H-imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2501031.png)

![5-((4-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501033.png)

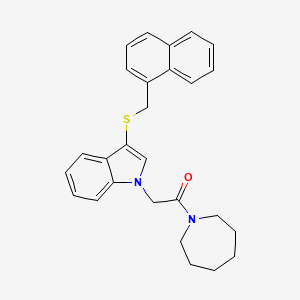
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2501037.png)